1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is a piperazine derivative characterized by two key structural motifs:
- Benzodioxolylmethyl group: A 1,3-benzodioxole ring (electron-rich aromatic system with two oxygen atoms) attached via a methylene (-CH₂-) group to the piperazine nitrogen. This group may enhance π-π interactions in biological targets .
- 4-Methyl-3-nitrophenylsulfonyl group: A sulfonamide substituent at the 4-position of the piperazine ring, featuring a nitro group (meta position) and a methyl group (para position) on the phenyl ring.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-14-2-4-16(11-17(14)22(23)24)29(25,26)21-8-6-20(7-9-21)12-15-3-5-18-19(10-15)28-13-27-18/h2-5,10-11H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITFFZDDDZEYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperazine Derivatization: The benzodioxole intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-methyl-3-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine under catalytic hydrogenation conditions.
Substitution: The benzodioxole and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and piperazine rings facilitate binding to active sites, while the sulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Piperazine derivatives with sulfonamide or aromatic substituents are widely studied for their pharmacological and physicochemical properties. Below is a comparative analysis of the target compound with structurally related analogues:
Table 1: Structural Comparison
Table 2: Physicochemical Properties
Key Findings
Electronic Effects :
- The target compound’s 3-nitro group (meta) on the sulfonylphenyl ring is more electron-withdrawing than the para-nitro group in compound 7c . This may alter sulfonamide acidity and hydrogen-bonding capacity.
- The benzodioxolylmethyl group (electron-donating) contrasts with fluorinated or chlorinated substituents in analogues, impacting receptor binding .
Antimicrobial and Acaricidal Activity: Nitro and sulfonamide groups are associated with antibacterial () and acaricidal () effects, though the target compound’s specific activity remains unstudied.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 1-((4-substitutedphenyl)sulfonyl)piperazines (), involving sulfonylation of piperazine followed by alkylation with benzodioxol-5-ylmethyl chloride .
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine is a complex organic compound that combines several pharmacologically relevant moieties. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-nitrophenylsulfonyl)butan-1-one. It features a benzodioxole ring, a piperazine moiety, and a nitrophenyl sulfonamide group. These structural components are known to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O5 |
| Molecular Weight | 393.41 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The benzodioxole and piperazine moieties are known to modulate enzyme activities and receptor functions, which can lead to therapeutic effects in various diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties against various strains of bacteria.
- Antioxidant Effects : The presence of the benzodioxole structure is associated with antioxidant activity, which can mitigate oxidative stress in cells.
- Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, this compound may offer neuroprotective benefits.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
Study 1: Antimicrobial Properties
A study published in PubMed investigated a related compound's efficacy against resistant bacterial strains. Results demonstrated significant inhibition of bacterial growth, suggesting that derivatives of the benzodioxole structure could be developed into effective antimicrobial agents .
Study 2: Neuroprotective Potential
Another research effort focused on the neuroprotective effects of benzodioxole derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal cell death and improve cognitive function in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
